2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 553628-98-1
VCID: VC7286913
InChI: InChI=1S/C16H13BrClNO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21)
SMILES: CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl
Molecular Formula: C16H13BrClNO3
Molecular Weight: 382.64

2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

CAS No.: 553628-98-1

Cat. No.: VC7286913

Molecular Formula: C16H13BrClNO3

Molecular Weight: 382.64

* For research use only. Not for human or veterinary use.

2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide - 553628-98-1

Specification

CAS No. 553628-98-1
Molecular Formula C16H13BrClNO3
Molecular Weight 382.64
IUPAC Name 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C16H13BrClNO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21)
Standard InChI Key ITJSLXHHJDVKKY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 2-(4-bromo-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, reflects its bipartite structure:

  • Aromatic Ether Moiety: A 4-bromo-2-formylphenoxy group provides electrophilic reactivity via the formyl (-CHO) and bromo (-Br) substituents.

  • Acetamide Moiety: An N-(3-chloro-4-methylphenyl) group introduces steric bulk and lipophilicity, critical for membrane permeability.

Key identifiers include:

PropertyValueSource
CAS Number553628-98-1
Molecular FormulaC16H13BrClNO3\text{C}_{16}\text{H}_{13}\text{BrClNO}_3
Molecular Weight382.64 g/mol
SMILESCC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)Cl
InChIKeyITJSLXHHJDVKKY-UHFFFAOYSA-N

Comparative Analysis with Analogues

Structurally related acetamides, such as 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)acetamide (CAS: Y030-4568), share the bromophenyl and chloromethyl motifs but lack the formylphenoxy group . This difference significantly alters physicochemical properties:

CompoundMolecular FormulalogPPolar Surface Area (Ų)
Target CompoundC16H13BrClNO3\text{C}_{16}\text{H}_{13}\text{BrClNO}_3N/AN/A
2-(4-Bromophenyl)-N-(3-chloro-2-methylphenyl)acetamideC15H13BrClNO\text{C}_{15}\text{H}_{13}\text{BrClNO}4.5522.4

The formyl group in the target compound enhances hydrogen-bonding capacity, potentially improving target binding compared to analogues .

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit details of the compound’s synthesis are unavailable, its structure suggests a multi-step route:

  • Ether Formation: Coupling 4-bromo-2-hydroxybenzaldehyde with chloroacetamide derivatives under basic conditions.

  • Acetylation: Reacting the intermediate with 3-chloro-4-methylaniline in the presence of a coupling agent like EDCI.

Similar compounds, such as 4-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzaldehyde, have been synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 87% efficiency . This method could be adapted for introducing triazole rings into the target compound for enhanced bioactivity.

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions using the AlogPS 3.0 model estimate:

  • logP: ~3.5 (indicating moderate lipophilicity)

  • logS: <-4 (suggesting poor aqueous solubility) .

The bromo and chloro substituents may confer stability against oxidative degradation, as seen in N-(3-bromo-4-methylphenyl)acetamide (CAS: 40371-61-7), which retains integrity under ambient conditions .

Biological Activity and Mechanistic Insights

Anticancer Prospects

Bromo-substituted acetamides often intercalate DNA or inhibit tyrosine kinases. 2-bromo-N-(4-chloro-3-methylphenyl)acetamide (PubChem CID: 70630823) shows pro-apoptotic effects in leukemia cells via caspase-3 activation . The target compound’s electron-deficient aromatic system could enhance DNA binding affinity, meriting cytotoxicity assays.

Future Directions and Challenges

  • Synthesis Optimization: Developing one-pot methods to improve yield beyond the 87% seen in analogues .

  • ADMET Profiling: Addressing poor solubility through prodrug formulations or nanoencapsulation.

  • Target Identification: Screening against kinase libraries or bacterial efflux pumps to elucidate mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator